4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride
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Overview
Description
4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C5H9ClF3N and a molecular weight of 175.58 g/mol . This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and reactivity. It is commonly used in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must adhere to strict safety protocols due to the hazardous nature of fluorine compounds.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can form strong bonds with various biological molecules, influencing their activity and function. This compound can modulate enzyme activity, protein-protein interactions, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-2-(fluoromethyl)pyrrolidine: Similar in structure but without the hydrochloride component.
4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride (R-isomer): The R-isomer of the compound, which may have different biological activities.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C5H9ClF3N |
---|---|
Molecular Weight |
175.58 g/mol |
IUPAC Name |
4,4-difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c6-2-4-1-5(7,8)3-9-4;/h4,9H,1-3H2;1H |
InChI Key |
KDEBIGUTHLUDOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC1(F)F)CF.Cl |
Origin of Product |
United States |
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